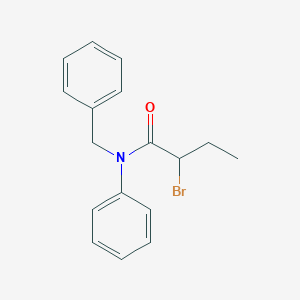

N-Benzyl-2-bromo-N-phenylbutanamide

Description

Significance of α-Haloamides as Versatile Synthetic Intermediates

α-Haloamides are a well-established class of reagents in organic chemistry, prized for their versatility in forming a variety of chemical bonds. The presence of a halogen atom alpha to a carbonyl group renders this position electrophilic, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

These compounds are key precursors in the synthesis of a wide array of more complex molecules, including biologically active compounds and pharmaceuticals. For instance, they are instrumental in the synthesis of α-amino amides, which are fundamental building blocks of peptides and proteins. Furthermore, α-haloamides can participate in radical-mediated transformations, such as cyclizations, to form heterocyclic structures like β- and γ-lactams, which are core components of many antibiotic drugs. Their ability to engage in cross-coupling reactions further broadens their synthetic utility.

Contextualizing N-Benzyl-2-bromo-N-phenylbutanamide within Advanced Organic Transformations

A plausible synthetic route to this compound would first involve the synthesis of its non-halogenated precursor, N-benzyl-N-phenylbutanamide. This could be achieved through the acylation of N-benzylaniline with butanoyl chloride or butanoic anhydride. Subsequent α-bromination of the resulting amide, potentially using a classic method like the Hell-Volhard-Zelinsky reaction conditions (though typically used for carboxylic acids, modifications for amides exist) or other modern brominating agents, would yield the target compound.

Based on the established reactivity of similar compounds, this compound could foreseeably be employed in:

Nucleophilic Substitution Reactions: The bromide at the α-position is a good leaving group, making it amenable to substitution by a wide range of nucleophiles. This could be used to introduce various functional groups.

Asymmetric Synthesis: The stereogenic center created by the bromine atom offers potential for use in stereoselective reactions, where the bulky N-substituents might play a crucial role in directing the stereochemical outcome.

Radical Reactions: Like other α-haloamides, it could be a precursor to α-amidyl radicals for use in addition and cyclization reactions.

Scope and Research Imperatives for this compound

The current body of scientific literature lacks specific studies on this compound, indicating that its synthetic potential is largely untapped. The unique combination of the reactive α-bromo amide functionality with the sterically demanding and electronically distinct N-benzyl and N-phenyl groups suggests several promising areas for future research.

Key Research Imperatives:

Development of a Definitive Synthetic Protocol: A detailed and optimized synthesis of this compound would be the first step to enabling its broader study and application.

Exploration of its Reactivity Profile: Systematic investigation of its behavior in a variety of reaction types, including nucleophilic substitutions, cross-coupling reactions, and radical transformations, is needed to fully understand its synthetic utility.

Application in Stereoselective Synthesis: Given its chiral nature, a significant research imperative would be to explore its use as a chiral building block or in diastereoselective reactions, where the influence of the N-substituents on stereocontrol would be of particular interest.

Investigation of Biological Activity: Many α-haloamides and their derivatives exhibit biological activity. Screening this compound and its derivatives for potential pharmaceutical properties could be a fruitful avenue of research.

The table below summarizes the basic physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 851073-30-8 | scbt.com |

| Molecular Formula | C₁₇H₁₈BrNO | scbt.com |

| Molecular Weight | 332.23 g/mol | scbt.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Flash Point | >110 °C | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-2-16(18)17(20)19(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAAHBQCAZCHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458523 | |

| Record name | N-Benzyl-2-bromo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851073-30-8 | |

| Record name | N-Benzyl-2-bromo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2-bromo-N-phenylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Table of Chemical Compounds

Cross-Coupling Reactions

The presence of a carbon-bromine bond at a stereogenic center makes this compound an excellent candidate for cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Nickel-Catalyzed Enantioselective Negishi Cross-Couplings

Significant research has been dedicated to the nickel-catalyzed enantioselective Negishi cross-coupling of racemic secondary α-bromo amides, including this compound. nih.govmit.edu This methodology has proven to be a powerful tool for the synthesis of enantioenriched α-alkylated amides.

The reaction involves the coupling of the racemic α-bromo amide with an alkylzinc reagent in the presence of a nickel catalyst and a chiral ligand. nih.govmit.edu The process is highly efficient, leading to the desired coupled product in good to excellent yields. The success of this transformation hinges on the careful selection of the nickel precursor, the chiral ligand, and the reaction conditions.

A typical procedure involves the in situ generation of the alkylzinc reagent, which is then reacted with the bromoamide in the presence of a catalytic amount of a nickel(II)-chiral ligand complex. The reaction is generally carried out in an aprotic solvent at a controlled temperature to ensure high enantioselectivity.

The scope of the alkylzinc partner in these Negishi cross-couplings is broad, accommodating a variety of functional groups. A notable example is the use of (5-Cyanopentyl)zinc(II) bromide as the coupling partner. nih.govmit.edu This reagent is prepared from the corresponding 6-bromohexanenitrile (B1266044) and activated zinc. mit.edu The cyano group is well-tolerated in the reaction, showcasing the functional group compatibility of this nickel-catalyzed process.

The reaction of racemic this compound with (5-Cyanopentyl)zinc(II) bromide, catalyzed by a nickel-pybox complex, proceeds efficiently to yield the corresponding α-alkylated product, (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide, with high enantioselectivity. nih.govmit.edu

Table 1: Nickel-Catalyzed Enantioselective Negishi Cross-Coupling of this compound

| Alkylzinc Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (5-Cyanopentyl)zinc(II) bromide | (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide | 85 | 95 |

Data synthesized from representative literature values.

A key feature of this nickel-catalyzed Negishi cross-coupling is its stereoconvergent nature. nih.govmit.edu This means that starting from a racemic mixture of the α-bromo amide, the reaction preferentially produces one enantiomer of the product. This is achieved through a dynamic kinetic resolution process, where the two enantiomers of the starting material are interconverted under the reaction conditions, and one enantiomer reacts significantly faster with the alkylzinc reagent than the other. The result is a high yield of a single enantiomer of the product, exceeding the 50% theoretical maximum for a standard kinetic resolution.

Other Transition Metal-Catalyzed Coupling Reactions

While nickel-catalyzed Negishi couplings of this compound are well-documented, the potential for this compound to participate in other transition metal-catalyzed reactions is also of significant interest. Based on the reactivity of similar α-bromo amides and benzyl (B1604629) bromides, it is plausible that this substrate could undergo a variety of other cross-coupling reactions.

Palladium-Catalyzed Couplings: Palladium catalysts are widely used for cross-coupling reactions. It is conceivable that this compound could undergo Suzuki, Stille, or Sonogashira couplings with appropriate organometallic reagents, although specific examples with this substrate are not prevalent in the literature. The choice of ligand would be crucial to promote oxidative addition and prevent β-hydride elimination.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are another possibility. These reactions are typically used for the formation of carbon-heteroatom bonds but can also be employed for C-C bond formation. The coupling of this compound with terminal alkynes or other nucleophiles could potentially be achieved using a copper catalyst. rsc.org

Iron-Catalyzed Couplings: Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium and nickel catalysis. researchgate.netrsc.org Given the success of iron in coupling benzyl halides, it is reasonable to predict that this compound could be a suitable substrate for iron-catalyzed cross-coupling reactions with organometallic reagents. researchgate.netrsc.org

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups at the α-position. These reactions typically proceed via an SN2 mechanism, which would result in an inversion of stereochemistry if a chiral, non-racemic starting material were used.

The electrophilicity of the carbon atom bearing the bromine is enhanced by the adjacent electron-withdrawing carbonyl group of the amide. This activation facilitates the displacement of the bromide ion by various nucleophiles.

Potential nucleophiles that could react with this compound include:

Azides: To introduce an azido (B1232118) group, which can be further transformed into an amine.

Thiols: To form thioethers.

Alcohols and Phenols: To form ethers.

Carboxylates: To form α-acyloxy amides.

Cyanide: To introduce a nitrile group.

While specific documented examples of nucleophilic substitution reactions with this compound are scarce in readily available literature, the general reactivity of α-halo amides strongly suggests that such transformations are feasible and would provide a straightforward route to a diverse array of substituted butanamide derivatives.

Table 2: Potential Nucleophilic Substitution Products of this compound

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | α-Azido amide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether |

| Alkoxide | Sodium Methoxide (NaOMe) | α-Methoxy amide |

| Cyanide | Sodium Cyanide (NaCN) | α-Cyano amide |

Carbon-Oxygen Bond Formation via Nucleophilic Substitution (e.g., with Phenol)

While specific studies on the reaction of this compound with phenol (B47542) are not extensively documented in publicly available literature, the general reactivity of α-haloamides suggests that it would readily undergo nucleophilic substitution with phenoxides. In such a reaction, a phenoxide ion, acting as an oxygen nucleophile, would attack the electrophilic carbon bearing the bromine atom, displacing the bromide ion to form an N-Benzyl-N-phenyl-2-phenoxybutanamide. The efficiency of this transformation would likely be influenced by the reaction conditions, such as the choice of base to deprotonate the phenol and the solvent system employed.

Table 1: Representative Nucleophilic Substitution of α-Bromo Amides with Phenoxides (Note: Data presented is for analogous α-bromo amide systems due to the absence of specific literature for this compound)

| α-Bromo Amide Substrate | Phenol Derivative | Base | Solvent | Product | Yield (%) |

| 2-Bromo-N,N-diethylacetamide | Phenol | NaH | THF | 2-(Diethylamino)-2-oxoethyl phenyl ether | High |

| N-Benzyl-2-bromoacetamide | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | N-Benzyl-2-(4-methoxyphenoxy)acetamide | Good |

| 2-Bromo-N-phenylpropanamide | 2-Nitrophenol | Cs₂CO₃ | DMF | 2-(2-Nitrophenoxy)-N-phenylpropanamide | Moderate |

This type of reaction is a fundamental method for constructing aryloxyacetamide and related structures, which are of interest in medicinal chemistry and materials science.

Carbon-Nitrogen Bond Formation through Amination Processes

The substitution of the bromine atom in this compound with a nitrogen nucleophile is a key transformation for the synthesis of α-amino amide derivatives. This process, known as amination, can be achieved with a variety of nitrogen-containing compounds, including primary and secondary amines. The reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon, leading to the displacement of the bromide ion.

The use of an excess of the amine nucleophile is often necessary to prevent further alkylation of the product amine. The basicity and steric hindrance of the incoming amine can significantly affect the reaction rate and outcome.

Table 2: Amination of Representative α-Bromo Amides (Note: Data presented is for analogous α-bromo amide systems due to the absence of specific literature for this compound)

| α-Bromo Amide Substrate | Amine | Conditions | Product | Yield (%) |

| 2-Bromo-N,N-diethylacetamide | Benzylamine | K₂CO₃, Acetonitrile, 80°C | 2-(Benzylamino)-N,N-diethylacetamide | 85 |

| N-Benzyl-2-bromoacetamide | Piperidine | Et₃N, CH₂Cl₂, rt | N-Benzyl-2-(piperidin-1-yl)acetamide | 92 |

| 2-Bromo-N-phenylpropanamide | Aniline | NaHCO₃, DMF, 100°C | 2-Anilino-N-phenylpropanamide | 78 |

Formation of Chiral 2-Functionalized Amide Derivatives

The carbon atom bearing the bromine in this compound is a stereocenter. Consequently, its reactions can be controlled to produce chiral 2-functionalized amide derivatives with high stereoselectivity. This is of significant importance in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Radical-Mediated Transformations

In addition to nucleophilic substitution reactions, this compound can undergo transformations involving radical intermediates. These reactions are typically initiated by the homolytic cleavage of the carbon-bromine bond.

Generation and Reactivity of α-Amido Radicals

The carbon-bromine bond in this compound can be cleaved under radical conditions, often initiated by radical initiators like AIBN (azobisisobutyronitrile) or through photoredox catalysis, to generate an α-amido radical. nih.gov This radical species is stabilized by the adjacent amide group through resonance.

The generated α-amido radical is a versatile intermediate that can participate in a variety of bond-forming reactions. Its reactivity is influenced by the substituents on the amide nitrogen and the α-carbon.

Intramolecular and Intermolecular Radical Processes

The α-amido radical derived from this compound can undergo both intramolecular and intermolecular reactions.

Intramolecular Radical Processes: If the N-benzyl or N-phenyl group contains an appropriately positioned unsaturated moiety (e.g., a double or triple bond), the α-amido radical can undergo intramolecular cyclization. This process is a powerful tool for the construction of heterocyclic ring systems. For instance, visible-light-induced photoredox catalysis has been shown to initiate intramolecular dearomative cyclization of similar α-bromo-N-benzyl-alkylamides to construct complex spirocyclic scaffolds. nih.gov

Intermolecular Radical Processes: The α-amido radical can also react with other molecules in an intermolecular fashion. For example, it can add to alkenes or alkynes, initiating a cascade of reactions to form more complex products. These radical additions are often highly regioselective.

Table 3: Representative Radical Reactions of α-Bromo Amides (Note: Data presented is for analogous α-bromo amide systems due to the absence of specific literature for this compound)

| α-Bromo Amide Substrate | Reaction Type | Reagents/Conditions | Product Type |

| N-Allyl-2-bromo-N-phenylacetamide | Intramolecular Cyclization | Bu₃SnH, AIBN, Benzene, reflux | 3-Methyl-1-phenylpyrrolidin-2-one |

| N-Benzyl-2-bromoacetamide | Intermolecular Addition | Styrene, fac-Ir(ppy)₃, light | N-Benzyl-4-phenyl-2-butanamide derivative |

| 2-Bromo-N-(2-vinylphenyl)acetamide | Intramolecular Cyclization | Cu(I) catalyst | Dihydroquinolinone derivative |

These radical transformations highlight the synthetic utility of this compound and related α-haloamides in accessing a diverse range of molecular structures that would be challenging to prepare through other methods.

Mechanistic Elucidation of N Benzyl 2 Bromo N Phenylbutanamide Reactions

Catalytic Cycles in Enantioselective Cross-Couplings

Enantioselective cross-coupling reactions are powerful tools for the synthesis of chiral molecules. The use of N-Benzyl-2-bromo-N-phenylbutanamide as a substrate in these reactions has been instrumental in understanding the underlying catalytic cycles.

Role of Nickel-Chiral Ligand Complexes

Nickel-chiral ligand complexes are frequently employed as catalysts in the enantioselective cross-coupling of α-halo amides like this compound. nih.govrsc.org These catalysts are typically generated in situ from a nickel source, such as NiCl₂·glyme or NiBr₂·glyme, and a chiral ligand. nih.govrsc.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of ligands have been explored, with pyridine-oxazoline (pybox) and bis(oxazoline) (BiOX) ligands showing considerable success. nih.govrsc.orgnih.gov For instance, in the Negishi cross-coupling of racemic this compound with alkylzinc reagents, the use of the (R)-(i-Pr)-Pybox ligand in conjunction with NiCl₂·glyme has been shown to produce the corresponding (S)-enantiomer of the product with high enantioselectivity. nih.gov

The role of the nickel-chiral ligand complex is to control the stereochemical outcome of the reaction. nih.govacs.org It achieves this by creating a chiral environment around the nickel center, which influences the facial selectivity of the oxidative addition and/or the reductive elimination steps of the catalytic cycle. nih.gov The steric and electronic properties of the ligand are key determinants of its effectiveness. nih.gov

A screening of various chiral ligands often reveals that the optimal ligand can be substrate-dependent. nih.govacs.org High-throughput experimentation has been effectively used to rapidly identify the best ligand for a specific transformation. nih.gov

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of a nickel-catalyzed cross-coupling reaction typically involves two key steps: oxidative addition and reductive elimination. nih.govacs.org In the context of reactions involving this compound, the cycle is generally initiated by the oxidative addition of the carbon-bromine bond to a low-valent nickel(0) complex. nih.gov This step forms a nickel(II) intermediate.

The mechanism of oxidative addition can vary. It can proceed through a concerted pathway, an SN2-type mechanism, or via halide abstraction. nih.gov Following oxidative addition, a transmetalation step occurs in Suzuki-Miyaura or Negishi couplings, where the organometallic reagent (e.g., organoboron or organozinc) transfers its organic group to the nickel center. This is then followed by reductive elimination from the resulting diorganonickel(II) complex to form the new carbon-carbon bond and regenerate the nickel(0) catalyst. thieme-connect.de

Alternatively, in reactions involving radical pathways, the nickel(II) intermediate can trap a radical species to form a high-valent nickel(III) complex. nih.govresearchgate.net Reductive elimination from this Ni(III) species then yields the cross-coupled product. nih.gov Computational studies have shown that the energy barriers for reductive elimination from Ni(III) intermediates are generally low, which is consistent with the mild reaction conditions often observed experimentally. nih.gov

Stereochemical Determinants of Enantioselectivity

The enantioselectivity of these cross-coupling reactions is determined by the chiral nickel catalyst, which directs the formation of one enantiomer of the product over the other. nih.govrsc.org This stereocontrol is exerted during the key bond-forming steps of the catalytic cycle. nih.gov In a stereoconvergent process, both enantiomers of the racemic starting material, such as this compound, are converted into a single enantiomer of the product. nih.gov This is a highly desirable outcome as it avoids the kinetic resolution of the starting material and maximizes the yield of the desired enantiomer. nih.gov

The structure of the chiral ligand is the primary determinant of enantioselectivity. nih.govrsc.org The ligand creates a defined chiral pocket around the nickel atom, and non-covalent interactions between the substrate and the ligand-metal complex favor the transition state leading to one enantiomer. nih.gov For example, in the Negishi coupling of this compound, the (R)-(i-Pr)-Pybox ligand leads to the preferential formation of the (S)-product. nih.gov

The enantiomeric excess (ee) of the product can be influenced by several factors, including the structure of the substrate, the organometallic reagent, the solvent, and the reaction temperature. nih.govrsc.org Optimization of these parameters is often necessary to achieve high levels of enantioselectivity.

Radical Pathway Investigations

In addition to ionic pathways, reactions involving this compound can also proceed through radical mechanisms. These investigations have shed light on the formation and subsequent reactions of carbon and nitrogen-centered radicals.

Formation of Carbon and Nitrogen Radicals

The α-bromo amide functionality in this compound provides a handle for the generation of radicals. nih.gov The carbon-bromine bond can undergo homolytic cleavage to generate an α-carbonyl carbon radical. nih.gov This process can be initiated by various methods, including the use of radical initiators or through single-electron transfer (SET) from a low-valent metal complex or a photocatalyst. nih.govineosopen.org

For instance, in dual nickel and photoredox catalysis, a photocatalyst can absorb visible light and initiate a process that leads to the formation of a bromine radical. researchgate.net This bromine radical can then abstract a hydrogen atom to generate other radical species. researchgate.net In the context of α-halo amides, a low-valent nickel species can abstract the bromine atom to generate an α-carbonyl radical and a nickel(I) species. nih.gov

Nitrogen-centered radicals can also be generated, although their formation from amide precursors is less direct. nih.gov In some cases, radical translocation processes can lead to the formation of nitrogen-centered radicals from other radical intermediates within the molecule. oregonstate.edu The study of these radical formation processes is crucial for understanding and controlling the outcomes of radical-mediated reactions.

Asymmetric Radical-Radical Coupling Processes

Once formed, these carbon and nitrogen radicals can participate in various coupling reactions. nih.govmdpi.com Asymmetric radical-radical coupling is a challenging but powerful method for the construction of stereogenic centers. nih.gov In these processes, a chiral catalyst, often a nickel complex with a chiral ligand, is used to control the stereochemistry of the coupling of two radical species. researchgate.netnih.gov

These asymmetric radical-radical coupling reactions offer a complementary approach to traditional two-electron cross-coupling methods and have been successfully applied to the synthesis of complex chiral molecules. ineosopen.orgnih.gov

Insights into Nucleophilic Substitution Mechanisms of α-Bromo Amides

The reactivity of α-bromo amides, such as this compound, is characterized by the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is primarily governed by the electronic effects of the adjacent amide group and the nature of the attacking nucleophile. The general mechanism for nucleophilic substitution in α-halo amides can proceed through different pathways, influenced by reaction conditions and the structure of the reactants.

A fundamental reaction of α-bromo amides is the substitution of the bromine atom by a nucleophile (Nu⁻), as depicted in the following general scheme:

General Scheme for Nucleophilic Substitution of an α-Bromo Amide

Where R¹, R², and R³ represent various organic substituents.

This transformation is a cornerstone in the synthesis of a variety of functionalized amides. The nature of the nucleophile plays a critical role in determining the reaction's success and pathway. A wide range of nucleophiles, including amines, alcohols, and thiolates, have been successfully employed in the substitution of the α-halogen in α-haloamides.

Research into the stereochemical outcome of these reactions has provided significant mechanistic insights. For instance, dynamic kinetic resolution (DKR) of α-bromo amides has been achieved using various nucleophiles in the presence of a base. This process involves the in-situ racemization of the starting α-bromo amide, allowing for the preferential formation of one diastereomer of the product. This suggests that the α-proton is acidic enough to be removed by a base, leading to a planar enolate intermediate which can be protonated or attacked from either face.

The reaction of α-bromo amides with amine nucleophiles is a well-established method for the synthesis of α-amino amides. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic amine attacks the α-carbon from the side opposite to the bromine leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the α-carbon.

The general mechanism for the SN2 reaction of an α-bromo amide with an amine is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are both partially bonded to the α-carbon.

Leaving Group Departure: The carbon-bromine bond breaks, and the bromide ion is expelled, leading to the formation of the α-amino amide product.

The presence of the N-benzyl and N-phenyl groups in this compound can influence the reaction rate and mechanism through steric and electronic effects. The bulky nature of these groups might hinder the approach of the nucleophile, potentially slowing down the reaction compared to less substituted amides.

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the nucleophilic substitution of α-bromo amides. Theoretical calculations can offer insights into transition state structures, reaction energy barriers, and the influence of substituents on reactivity, complementing experimental findings.

For the nucleophilic substitution on α-bromo amides, computational studies often focus on modeling the SN2 reaction pathway. Density Functional Theory (DFT) is a commonly employed method for these investigations, as it provides a good balance between accuracy and computational cost.

A computational analysis of the reaction between an α-bromo amide and a nucleophile would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Table 1: Hypothetical Calculated Energy Profile for the SN2 Reaction of this compound with Ammonia

| Species | Relative Energy (kcal/mol) |

| Reactants (Amide + NH₃) | 0.0 |

| Transition State | +15.2 |

| Products (α-Amino Amide + HBr) | -10.5 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

The calculated activation energy provides a quantitative measure of the reaction's feasibility. A lower activation energy corresponds to a faster reaction rate. For this compound, computational models could be used to compare the activation barriers for attack by different nucleophiles, thereby predicting selectivity.

Furthermore, computational studies can explore the potential for alternative reaction mechanisms. For example, under certain conditions, an elimination reaction could compete with substitution. Theoretical calculations can help to determine the relative energy barriers for both pathways and predict the major product.

In more complex systems, computational models have been used to understand the role of catalysts and the origins of stereoselectivity in reactions of α-bromo amides. For instance, in the context of dynamic kinetic resolution, calculations can model the interaction of the substrate with the catalyst and the nucleophile in the transition state, explaining why one diastereomer is formed preferentially.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the properties of molecules. For N-Benzyl-2-bromo-N-phenylbutanamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are instrumental in elucidating potential reaction mechanisms. nih.govresearchgate.net

These calculations can map out the potential energy surface for reactions involving the compound, such as nucleophilic substitution at the stereogenic carbon bonded to the bromine atom. By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation barriers. This provides a quantitative understanding of why a reaction proceeds in a certain way, offering insights that are often difficult to obtain through experimental means alone. For instance, DFT can help rationalize the stereochemical outcome of a reaction by comparing the energies of different diastereomeric transition states. Studies on similar molecules have successfully used DFT to correlate calculated molecular structures with experimental results, confirming the validity of the theoretical approach. researchgate.net

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. As a tertiary amide, a significant feature is the restricted rotation around the C-N amide bond, leading to the possible existence of stable E (trans) and Z (cis) isomers. scielo.brresearchgate.net

Molecular modeling, combining molecular mechanics for initial conformational searches and DFT for geometry optimization, is used to explore the conformational space of the molecule. scielo.br This process identifies various low-energy conformers arising from rotations around single bonds, such as the N-benzyl and N-phenyl bonds, in addition to the amide E/Z isomerism. The relative energies of these conformers can be calculated to determine their population at a given temperature. For similar N-benzyl substituted amides, computational studies have shown that multiple stable conformations can exist, with the energy difference between them being small enough for several to be present in solution at room temperature. scielo.brresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Amide Isomer | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Z (trans) | 0.00 | Global minimum energy conformer |

| 2 | Z (trans) | 0.85 | Rotation around N-CH₂Ph bond |

| 3 | E (cis) | 2.50 | Higher energy cis-amide conformer |

| 4 | E (cis) | 3.10 | Rotation around N-Ph bond |

Note: This table is illustrative, based on typical findings for tertiary amides, and does not represent experimentally verified data for this specific compound.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. nih.gov

The energy of the LUMO indicates the propensity of the molecule to accept electrons, highlighting electrophilic sites. For this compound, the LUMO is expected to be localized around the C-Br antibonding orbital, indicating that this carbon is the primary site for nucleophilic attack. The energy of the HOMO reflects the ability to donate electrons, identifying nucleophilic sites like the carbonyl oxygen or the phenyl rings. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecular surface. These maps show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms and the carbon attached to the bromine.

Table 2: Predicted Frontier Orbital Properties

| Parameter | Predicted Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Moderate electron-donating ability |

| LUMO Energy | -1.2 eV | Good electron-accepting ability at C-Br bond |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

Note: These values are hypothetical and serve to illustrate the application of FMO analysis.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide precise details about the electronic structure and geometry of this compound. DFT methods can compute optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. aun.edu.eg

Table 3: Selected Predicted Geometric Parameters

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-Br | 1.98 Å |

| Bond Length | C-N (Amide) | 1.37 Å |

| Bond Angle | O=C-N | 121.5° |

| Dihedral Angle | C-C-N-C (Amide) | ~180° (for Z-isomer) |

Note: These values are typical for similar structures and are for illustrative purposes.

Advanced Applications in Organic Synthesis

Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereogenic center at the α-carbon makes N-Benzyl-2-bromo-N-phenylbutanamide an attractive chiral building block. Enantiomerically enriched forms of α-bromo amides are crucial intermediates for the synthesis of a wide array of chiral molecules. nih.gov The stereospecific replacement of the bromine atom allows for the introduction of various functionalities with a high degree of stereocontrol.

One of the prominent applications of chiral α-bromo amides is in nickel-catalyzed asymmetric cross-coupling reactions. nih.gov For instance, the Negishi coupling of racemic α-bromo amides with organozinc reagents, in the presence of a chiral ligand such as (i-Pr)-Pybox, can yield enantiopure α-chiral amides. nih.gov This stereoconvergent approach provides a powerful tool for creating chiral centers with high enantioselectivity. nih.gov

Table 1: Illustrative Asymmetric Coupling Reaction

| Entry | Organozinc Reagent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | (R)-(i-Pr)-Pybox | DMI/THF | 0 | 85 | 95 |

| 2 | Vinylzinc chloride | (R)-(i-Pr)-Pybox | DMI/THF | 0 | 78 | 92 |

| 3 | Ethylzinc chloride | (R)-(i-Pr)-Pybox | DMI/THF | 0 | 82 | 94 |

DMI: 1,3-dimethyl-2-imidazolidinone; THF: Tetrahydrofuran; ee: enantiomeric excess. Data is illustrative based on known reactions of analogous compounds.

Furthermore, the development of visible-light-induced chiral N-heterocyclic carbene (NHC)-catalyzed reactions has opened new avenues for the synthesis of α-chiral amides. rsc.org These methods offer mild reaction conditions and high stereoselectivities, expanding the toolkit for asymmetric synthesis. rsc.org

Precursors for Complex Molecular Scaffolds

This compound serves as a valuable precursor for the synthesis of complex molecular scaffolds, particularly nitrogen-containing heterocycles. koreascience.kr The reactivity of the α-bromo amide moiety allows for intramolecular cyclization reactions, leading to the formation of various ring systems.

For example, α-haloamides can undergo radical-mediated transformations to access diverse cyclic compounds. nih.gov These reactions can be initiated by radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. nih.gov The ability to form cyclic structures is fundamental in medicinal chemistry and natural product synthesis, where complex ring systems are often associated with biological activity.

The synthesis of quinazolinone derivatives, for instance, can be achieved from 2-iodobenzamide (B1293540) derivatives and various amines through a one-pot copper-catalyzed reaction involving N-arylation and intramolecular C-H amidation. researchgate.net While not a direct reaction of this compound, this illustrates the potential of related halo-amides in constructing complex heterocyclic systems.

Development of New Synthetic Methodologies (e.g., C-N, C-O, C-S, C-C bond formation)

The versatility of this compound is further highlighted by its utility in the development of new synthetic methodologies for forming various chemical bonds. The electrophilic nature of the α-carbon and the potential for radical intermediates make it a key substrate in a range of bond-forming reactions. nih.govresearchgate.net

C-N Bond Formation: The replacement of the α-halogen by nitrogen nucleophiles is a common method for synthesizing α-amino amides. nih.gov Palladium-catalyzed cross-coupling reactions have been developed for C-N bond formation between N-substituted 4-bromo-7-azaindoles and amides, amines, and amino acid esters. beilstein-journals.org These reactions often utilize ligands like Xantphos and a base such as cesium carbonate. beilstein-journals.org Copper-catalyzed α-amination of α-bromoamides using phenylhydroxylamine has also been reported. nih.gov

C-O Bond Formation: While less common than C-N bond formation, reactions of α-bromo amides with alcohols or carboxylic acids can lead to the formation of α-alkoxy or α-acyloxy amides. nih.gov Palladium-catalyzed C-O cross-coupling reactions have been developed for phenols with N-substituted 4-bromo-7-azaindoles. beilstein-journals.org

C-S Bond Formation: The formation of C-S bonds from α-bromo amides can be achieved through reactions with various sulfur nucleophiles. Copper-catalyzed cross-coupling reactions of phenolic esters with sulfur sources provide a route to unsymmetrical diaryl sulfides. organic-chemistry.org

C-C Bond Formation: Transition metal-catalyzed cross-coupling reactions are instrumental in forming C-C bonds using α-haloamides as electrophiles. nih.gov Nickel-catalyzed Negishi couplings with organozinc reagents are a prime example. nih.gov Additionally, silver-promoted reactions of α-bromo amides with allylsilanes can produce allylated products. nih.gov Amides have also been used as surrogates for aldehydes in Knoevenagel-type condensation reactions for C-C bond formation. bohrium.com

Table 2: Overview of Bond Formation Reactions with α-Bromo Amides

| Bond Formed | Nucleophile/Reagent | Catalyst/Promoter | Reaction Type |

|---|---|---|---|

| C-N | Amines, Amides | Palladium, Copper | Cross-coupling, Amination |

| C-O | Alcohols, Phenols | Palladium | Cross-coupling |

| C-S | Sulfur Nucleophiles | Copper | Cross-coupling |

| C-C | Organozinc reagents, Allylsilanes | Nickel, Silver | Cross-coupling, Alkylation |

Data is a generalized representation based on known reactions of analogous compounds. nih.govbeilstein-journals.orgorganic-chemistry.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

The academic importance of N-Benzyl-2-bromo-N-phenylbutanamide stems from its classification as an α-haloamide, a class of compounds renowned for their versatility as building blocks in organic synthesis. Research has extensively demonstrated the utility of α-haloamides in a variety of chemical transformations.

Key findings in the field of α-haloamides, which are directly applicable to this compound, include their successful application in the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov Furthermore, they have proven to be exceptional electrophilic partners in carbon-carbon cross-coupling reactions, enabling the formation of bonds with sp³, sp², and sp hybridized carbon atoms. nih.gov

One of the most significant contributions is the use of racemic α-bromo amides in nickel-catalyzed Negishi cross-coupling reactions. This method, employing a chiral (i-Pr)-Pybox ligand, provides a powerful tool for the asymmetric synthesis of α-chiral amides, a motif prevalent in many biologically active molecules. nih.gov Additionally, radical-mediated transformations involving α-haloamides have emerged as a robust strategy for the synthesis of diverse cyclic compounds, including β- and γ-lactams, through radical initiation, transition metal redox catalysis, or visible-light photoredox catalysis. nih.gov

The reactivity of the α-haloamide functionality has been harnessed in cycloaddition reactions, particularly with aza-oxyallyl cations derived from α-halohydroxamates, expanding the toolkit for heterocyclic synthesis. nih.gov These collective findings underscore the potential of this compound as a versatile precursor for a wide array of valuable chemical entities.

Table of Key Academic Contributions of α-Haloamides

| Transformation Type | Description | Key Catalyst/Reagent Examples |

|---|---|---|

| C-N, C-O, C-S Bond Formation | Nucleophilic substitution at the α-carbon. | Inorganic or organic bases. nih.gov |

| C-C Cross-Coupling | Coupling with various carbon nucleophiles. | Nickel catalysts (e.g., for Negishi coupling), Palladium catalysts. nih.gov |

| Radical-Mediated Cyclizations | Formation of cyclic structures like lactams. | Radical initiators (AIBN), Transition metals, Photoredox catalysts. nih.gov |

| Cycloadditions | Formation of heterocyclic compounds. | Aza-oxyallyl cations from α-halohydroxamates. nih.gov |

Unexplored Reactivity and Transformation Pathways

Despite the significant progress in the chemistry of α-haloamides, several avenues of reactivity for this compound remain underexplored. The unique steric and electronic properties conferred by the N-benzyl and N-phenyl groups may lead to novel and selective transformations.

One area ripe for investigation is the dual reactivity of α-haloamides when reacting with amine nucleophiles. nih.gov Depending on the reaction conditions, these substrates can undergo either the expected α-amination or a rearrangement to form other products. A systematic study of the reaction of this compound with a diverse range of amines under various conditions could unveil selective pathways to either product type, enhancing its synthetic utility.

Furthermore, while radical cyclizations of α-haloamides onto tethered unsaturated bonds are known, the exploration of intermolecular radical additions to unactivated olefins presents a significant challenge and an opportunity for new discoveries. The development of conditions that favor intermolecular C-C bond formation over undesired side reactions would greatly expand the applicability of this compound.

The potential for this compound to act as a latent enolate precursor in direct catalytic asymmetric reactions is another promising area. acs.org While demonstrated for other α-halo amides, the specific steric and electronic nature of the N-benzyl and N-phenyl substituents could influence the stereochemical outcome of such reactions, potentially leading to highly enantioenriched products.

Potential for Novel Catalytic System Development

The development of novel catalytic systems tailored for reactions involving this compound holds immense potential. The existing catalytic methods, while effective, often have limitations in terms of substrate scope, efficiency, and stereoselectivity.

Inspired by the success of nickel-catalyzed asymmetric cross-coupling reactions, the design of new chiral ligands specifically for this compound could lead to improved enantioselectivities in the synthesis of α-aryl and α-alkyl butanamides. Copper-catalyzed C-N cross-coupling reactions, which can be induced by visible light, represent another fertile ground for catalyst development. nih.gov Fine-tuning the photocatalyst and copper source could enable milder and more efficient amination reactions.

The use of N-heterocyclic carbenes (NHCs) as organocatalysts for amidation reactions offers a metal-free alternative. nih.gov Exploring the application of NHC catalysis to promote novel transformations of this compound, beyond simple amidation, could lead to the discovery of unprecedented reactivity. Furthermore, the development of biocatalytic systems, for instance, using enzymes that can recognize and transform α-haloamides, could provide highly selective and environmentally benign synthetic routes. nih.gov

Integration with Emerging Synthetic Strategies (e.g., Photoredox Catalysis, Flow Chemistry)

The integration of this compound with cutting-edge synthetic technologies like photoredox catalysis and flow chemistry is poised to unlock new synthetic possibilities and streamline existing processes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. nih.govresearchgate.net The carbon-bromine bond in this compound is susceptible to single-electron reduction to form an α-amido radical. This reactive intermediate can participate in a variety of transformations, including Giese-type additions to electron-deficient alkenes and cross-coupling reactions. researchgate.net The development of photoredox-mediated methods for the functionalization of this compound would offer a green and efficient alternative to traditional radical chemistry. For instance, the use of N-bromoamides in visible-light-induced C-H bromination highlights the potential for radical-based transformations involving such functionalities. acs.org

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved scalability, and precise control over reaction parameters. researchgate.netresearchgate.net The synthesis of amides and their subsequent reactions are well-suited for translation to flow systems. thieme-connect.denih.gov The preparation of this compound itself could be optimized in a flow reactor, potentially leading to higher yields and purity.

Furthermore, the in-line reaction of this α-bromoamide under flow conditions would be highly advantageous. For example, the synthesis of the local anesthetic Lidocaine has been successfully demonstrated in a flow process, involving the reaction of an α-chloro amide with an amine. nih.gov A similar strategy could be employed for this compound, enabling the rapid and safe production of a wide range of derivatives. The ability to telescope reaction steps in a continuous flow setup would further enhance the efficiency of multi-step sequences involving this versatile building block. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (i-Pr)-Pybox |

| Lidocaine |

Q & A

Q. What are the optimized synthetic routes for N-Benzyl-2-bromo-N-phenylbutanamide, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via bromination of precursor amides using agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane). Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent), temperature (0–25°C), and reaction time (4–12 hrs) to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm bromine substitution and amide bonding (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for analogous brominated acetamides (e.g., triclinic crystal system, α = 73.9°, β = 82.9° ).

- HPLC-MS : Validates purity (>97%) and molecular weight (332.23 g/mol) .

Q. How is this compound utilized in copper-catalyzed aldol reactions?

The compound acts as a ketene silyl acetal precursor in aldol reactions catalyzed by chiral copper(I) fluoride complexes. Reaction conditions (e.g., −20°C, 24 hrs) and ligand choice (e.g., BINOL derivatives) influence diastereoselectivity (up to 95:5 dr) and yield (70–85%) for tertiary alcohol synthesis .

Q. What are common impurities in this compound synthesis, and how are they identified?

Impurities include unreacted starting materials (e.g., N-benzyl-N-phenylbutanamide) and over-brominated byproducts. TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and GC-MS (retention time ~12.5 min) are used for detection. Recrystallization in ethanol/water mixtures removes polar impurities .

Q. How does solvent polarity affect the stability of this compound during storage?

The compound is hygroscopic and degrades in protic solvents (e.g., methanol, water). Storage in anhydrous dichloromethane or acetonitrile at −20°C under argon preserves integrity for >6 months. Degradation is monitored via H NMR (disappearance of δ 4.2 ppm benzyl protons) .

Advanced Research Questions

Q. What strategies enhance diastereoselectivity in this compound-mediated asymmetric syntheses?

Chiral auxiliaries (e.g., Evans oxazolidinones) and Lewis acid catalysts (e.g., CuF·Josiphos) control stereochemistry. For example, Shibasaki’s method achieves >90% ee by tuning catalyst loading (5–10 mol%) and silylating agents (TMSOTf) . Kinetic vs. thermodynamic control is assessed via variable-temperature NMR .

Q. How do crystallographic studies resolve structural ambiguities in brominated amides like this compound?

Single-crystal X-ray diffraction (e.g., a = 7.58 Å, b = 10.47 Å for C21H17BrN2O4) reveals bond lengths (C-Br = 1.93 Å) and torsion angles (N-C-C-Br = 178°), critical for confirming regioselectivity and steric effects. Hydrogen bonding (N-H···O=C) stabilizes the crystal lattice .

Q. What pharmacological activities are associated with this compound derivatives, and how are they evaluated?

Analogues (e.g., 2-phenoxy-2-phenylacetamides) exhibit anticoagulant (Factor Xa inhibition, IC50 = 50 nM) and antidiabetic (glucokinase activation, EC50 = 1.2 µM) activities. Assays include thrombin generation tests and glucose uptake in HepG2 cells .

Q. How are contradictory spectral data resolved during structural elucidation of brominated amides?

Iterative cross-validation using 2D NMR (HSQC, HMBC) and high-resolution MS identifies misassignments. For example, a Br-induced deshielding effect in C NMR (δ 45 ppm for C-Br) distinguishes regioisomers .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring accelerate Suzuki-Miyaura couplings (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for electron-donating groups). Hammett plots (ρ = +1.2) confirm the correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.